PEG21-Tos
Description
Overview of Poly(ethylene glycol) Linkers in Advanced Chemical Synthesis
PEG linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units (−CH₂−CH₂−O−) that serve as flexible spacers to connect various molecular entities chempep.com. Their application in chemical synthesis dates back to the 1970s with the advent of PEGylation, the process of covalently attaching PEG chains to molecules creativepegworks.comucl.ac.be. This technique was initially employed to improve the pharmacokinetic properties of proteins by extending their circulation time and reducing immunogenicity chempep.comcreativepegworks.comucl.ac.be. The development of monodisperse PEG linkers with defined molecular weights and terminal functionalities in the 1990s further enabled more precise bioconjugation strategies chempep.com. PEG linkers are utilized to enhance the stability, solubility, and functionality of a wide range of products axispharm.comaxispharm.com. They are essential components in creating stable and soluble bioconjugates axispharm.com. PEG linkers come in various architectures, including linear, branched, Y-shaped, and multi-arm geometries, and can be functionalized with diverse reactive end groups sigmaaldrich.comchempep.com. This versatility allows for their use in numerous applications, such as creating hydrogels, polymer networks, and complex molecular assemblies sigmaaldrich.comaxispharm.com.
Significance of Tosyl Functionalization in PEG Chemistry for Academic Applications
Tosyl (p-toluenesulfonyl) functionalization is a crucial modification in PEG chemistry, particularly for academic research applications. The tosyl group (−OSO₂C₆H₄CH₃) is an excellent leaving group, making tosyl-activated PEGs highly reactive towards nucleophilic substitution reactions mdpi.combroadpharm.combroadpharm.com. This reactivity allows for the facile conjugation of PEG to various molecules containing nucleophilic centers such as amines, hydroxyls, and thiols axispharm.combroadpharm.com. The introduction of a tosyl group typically involves reacting PEG with tosyl chloride in the presence of a base mdpi.com. This functionalization is a common method for activating the terminal hydroxyl groups of PEG, transforming them into more reactive species for subsequent coupling reactions mdpi.commdpi.com. Tosyl-PEG derivatives are valuable intermediates in the synthesis of other functionalized PEGs, enabling the creation of diverse PEG conjugates for specific research purposes mdpi.commdpi.com. For instance, tosyl-PEG can be reacted with thiol nucleophiles to introduce thiol groups onto the PEG chain mdpi.com. While some early methods involving PEG-tosylates for protein conjugation led to mixtures of products, advancements in synthetic strategies, including solid-phase synthesis and controlled reaction conditions, have improved the specificity and yield of tosylated PEG derivatives ucl.ac.benih.gov. The tosylate group's effectiveness as a leaving group is significantly better than that of a hydroxyl group, facilitating various substitution reactions nih.gov.
Scope and Research Focus on PEG21-Tos and Related Architectures
This compound is a specific PEG linker featuring a PEG chain with approximately 21 ethylene glycol units, terminated with a tosyl group and a hydroxyl group broadpharm.com. This architecture positions this compound as a heterobifunctional PEG linker, possessing two distinct reactive ends (though one is a less reactive hydroxyl compared to the activated tosyl). The hydrophilic PEG spacer in this compound enhances solubility in aqueous media, a key advantage in biological and chemical systems broadpharm.com. The tosyl group serves as a highly effective leaving group for nucleophilic substitution reactions, enabling the conjugation of this compound to molecules containing suitable nucleophiles broadpharm.com. The presence of the hydroxyl group offers a site for further derivatization or replacement with other functional groups, allowing for the synthesis of more complex molecular architectures broadpharm.com.
Research involving PEG tosylate linkers, including structures similar to this compound, focuses on their utility in creating well-defined conjugates for various applications. These applications include PEGylation of proteins, peptides, and oligonucleotides, the development of antibody-drug conjugates, drug delivery systems, surface modification, and applications in proteomics and PROTAC synthesis broadpharm.combroadpharm.commedchemexpress.comgentaur.de. Tos-PEG-Tos, a related architecture with tosyl groups on both ends of the PEG chain, is also employed as a linker in biomedical applications broadpharm.comaxispharm.com. The ability to synthesize monodisperse or discrete PEGs, where the number of ethylene glycol units is precise, is crucial for achieving well-defined conjugates with consistent properties sigmaaldrich.comacs.org. While traditional PEG synthesis can yield polydisperse products, stepwise synthesis methods, including those utilizing tosyl-activated monomers, contribute to the generation of more uniform PEG derivatives nih.govacs.org.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H88O23S/c1-46-2-4-47(5-3-46)71(49,50)70-45-44-69-43-42-68-41-40-67-39-38-66-37-36-65-35-34-64-33-32-63-31-30-62-29-28-61-27-26-60-25-24-59-23-22-58-21-20-57-19-18-56-17-16-55-15-14-54-13-12-53-11-10-52-9-8-51-7-6-48/h2-5,48H,6-45H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCZGEMXBISIJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H88O23S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Peg21 Tos and Analogous Poly Ethylene Glycol Tosylate Systems
Strategies for Mono- and Bis-Tosyl Functionalization of Poly(ethylene glycol)
Poly(ethylene glycol) typically has hydroxyl groups at both termini. The selective functionalization of one or both of these groups with a tosyl group is crucial for synthesizing well-defined PEG derivatives.
Direct Tosylation of Poly(ethylene glycol) Hydroxyl Groups
Direct tosylation of PEG involves reacting PEG with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base is necessary to neutralize the hydrochloric acid generated during the reaction. Common bases include triethylamine, pyridine, or sodium hydroxide. echemi.comgoogle.com The reaction is typically carried out in an organic solvent. For synthesizing monotosylated PEG (α-tosyl-ω-hydroxyl PEG), selective reaction conditions are required to favor the functionalization of only one hydroxyl group. One approach involves using a limited amount of TsCl (slightly more than one equivalent per PEG molecule) and carefully controlling the reaction conditions, such as temperature and reaction time. mdpi.com Another strategy for selective monotosylation of symmetrical diols, including PEG, involves the use of silver oxide (Ag₂O) and a catalytic amount of potassium iodide (KI) in toluene. This method has been reported to enhance selectivity towards monotosylation, achieving yields between 42% and 76% for PEGs of different molecular weights. acs.org The monotosylated product can be separated from unreacted PEG and ditosylated PEG by various purification techniques. acs.orgdntb.gov.ua
Synthesis of Ditosylated Poly(ethylene glycol) Derivatives
To synthesize ditosylated PEG (α,ω-ditosyl-PEG), an excess of p-toluenesulfonyl chloride is typically reacted with PEG in the presence of a base. google.comsigmaaldrich.com This ensures that both terminal hydroxyl groups are converted to tosylate esters. Various reaction conditions and solvents have been reported for the preparation of PEG ditosylates. For example, PEG can be dissolved in methylene (B1212753) chloride with bases like 4-dimethylaminopyridine (B28879) and triethylamine, followed by the addition of tosyl chloride. google.com Another method involves converting PEG to its lithium alcoholate using butyllithium (B86547) in benzene (B151609) before adding tosyl chloride. google.com The ditosylated product can often be isolated by precipitation. google.comgoogle.com
Derivatization Pathways and Chemical Transformations Utilizing the Tosyl Group as a Leaving Group
The tosyl group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This property makes PEG tosylates valuable intermediates for introducing a wide array of functional groups onto the PEG backbone through nucleophilic substitution reactions. mdpi.comchemscene.com
Nucleophilic Substitution Reactions with Varied Nucleophiles
PEG tosylates readily undergo nucleophilic substitution reactions (primarily SN2) with various nucleophiles, displacing the tosylate group. mdpi.comchemscene.com This is a fundamental method for preparing terminally functionalized PEG derivatives. Examples of nucleophiles that can react with PEG tosylates include:
Amines: Reaction with primary or secondary amines yields PEG amines. google.comgoogle.com This is a common route for preparing amino-terminated PEG, which can be further conjugated to biomolecules. google.com
Azides: Reaction with azide (B81097) salts (e.g., sodium azide) produces PEG azides. mdpi.comgoogle.com PEG azides are useful intermediates for click chemistry reactions. mdpi.com
Thiols/Thiolates: Reaction with thiols or thiolate anions can yield PEG thiols or thioethers. mdpi.com For example, reaction with sodium hydrosulfide (B80085) can produce thiol-terminated PEG. mdpi.com
Carboxylates: Reaction with carboxylate salts can introduce ester linkages.
Alkoxides/Phenoxides: Reaction with alkoxides or phenoxides can form ether linkages.
The choice of solvent and reaction conditions (temperature, concentration) is important to optimize the yield and selectivity of the nucleophilic substitution reaction.
Functionalization via Tosyl Activation
While the tosyl group itself is a leaving group, its presence "activates" the carbon atom it is attached to, making it susceptible to nucleophilic attack. This is the basis of the derivatization pathways described above. The tosyl group effectively transforms the relatively poor leaving group (hydroxide from the original PEG end) into a good one, facilitating subsequent reactions. This concept of "activation" through tosylation is a common strategy in organic synthesis to enable further functionalization. Other activating groups for PEG hydroxyls also exist, such as mesylates, tresylates, and various activated carbonates and chloroformates, which similarly serve to create good leaving groups for subsequent reactions with nucleophiles. google.comgoogle.comnih.govnepjol.info
Green Chemistry Approaches and Sustainable Synthesis Protocols for PEG21-Tos Analogs
The chemical industry is increasingly focusing on developing sustainable and environmentally friendly synthetic methods. This trend extends to the synthesis of PEG derivatives, including PEG tosylates. Traditional methods often employ hazardous solvents and generate significant waste.
Green chemistry approaches for synthesizing PEG tosylates and analogs aim to minimize or eliminate the use and generation of hazardous substances. One promising approach is mechanochemistry, which involves using mechanical force (e.g., ball milling) to induce chemical reactions in the absence of bulk solvents. mdpi.comnih.gov Mechanochemical methods have been successfully applied to the functionalization of PEG, including tosylation, offering a solvent-free and more sustainable alternative to solution-based procedures. nih.gov This solid-state approach can achieve good to quantitative yields with no polymer chain oligomerization. nih.gov
Another aspect of green chemistry in PEG modification involves using more benign solvents or solvent systems. PEG itself has been explored as a green solvent or co-solvent for various organic transformations due to its low toxicity, biodegradability, and ability to dissolve a wide range of substances. researchgate.netnsf.gov While this focuses on using PEG as a reaction medium rather than synthesizing PEG derivatives, it reflects the broader effort towards greener chemical processes involving PEG.
Advanced Spectroscopic and Chromatographic Characterization of Peg21 Tos in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of PEG21-Tos Derivatives
NMR spectroscopy is a powerful tool for confirming the chemical structure of PEG tosylates and assessing the degree of functionalization. Both ¹H NMR and ¹³C NMR provide characteristic signals that allow for the identification of the PEG backbone and the tosyl group.
¹H NMR Analysis of PEG Chain and Tosyl Protons
¹H NMR is routinely used to analyze the proton environments within PEG tosylates. The PEG chain protons (-OCH₂CH₂-) typically yield a strong signal around 3.5-3.7 ppm in common deuterated solvents like CDCl₃ or DMSO-d₆ mdpi.comacs.orgresearchgate.netup.ac.za. The tosyl group, derived from p-toluenesulfonyl chloride, exhibits distinct signals corresponding to its aromatic protons and the methyl protons. Aromatic protons on the tosyl group typically appear as two doublets in the range of 7.3-7.9 ppm, while the methyl protons (Ar-CH₃) are observed as a singlet around 2.4 ppm mdpi.com. The integration ratios of these signals relative to the PEG backbone protons can be used to estimate the degree of tosylation and confirm the presence of the tosyl end group mdpi.commagritek.com. For a monotosylated PEG, the ratio of the integrals of the tosyl group protons to the PEG backbone protons should correspond to the expected stoichiometry. For example, in α-tosyl-ω-hydroxyl PEG, the ratio of the aromatic protons (4H) and the methyl protons (3H) of the tosyl group to the protons of the PEG repeating units (-CH₂CH₂O-, 4H per repeating unit) can be used for calculation, taking into account the terminal hydroxyl or other end groups if present mdpi.comresearchgate.net.
Table 1. Characteristic ¹H NMR Chemical Shifts for PEG Tosylate (Example adapted from literature) mdpi.comresearchgate.net
| Functional Group | Type of Protons | Approximate Chemical Shift (ppm) |
| PEG backbone | -OCH₂CH₂- | 3.5 - 3.7 |
| Tosyl aromatic protons | Ar-H | 7.3 - 7.9 (doublets) |
| Tosyl methyl protons | Ar-CH₃ | ~2.4 (singlet) |
| Terminal -CH₂-O-Tosyl | -CH₂- | ~4.1 (triplet) mdpi.com |
| Terminal -CH₂-OH | -CH₂- | ~3.4-3.6 (multiplet) mdpi.com |
| Hydroxyl proton (-OH) | -OH | ~4.56 (triplet, in DMSO) mdpi.comresearchgate.net |
Note: Actual chemical shifts may vary slightly depending on the solvent and specific PEG chain length.
¹³C NMR for Carbon Backbone and Functional Group Confirmation
¹³C NMR spectroscopy provides complementary information by revealing the distinct carbon environments in this compound. The PEG backbone carbons (-OCH₂CH₂-) typically resonate in the range of 68-71 ppm. The tosyl group carbons show characteristic signals: the aromatic carbons appear in the range of 127-145 ppm, and the methyl carbon resonates around 21 ppm rsc.org. The carbon directly attached to the tosyl group (-CH₂-O-Tosyl) will exhibit a distinct shift compared to the other PEG backbone carbons, often appearing around 69 ppm rsc.org. ¹³C NMR helps confirm the presence of all expected carbon species and can be used to assess the purity of the compound by identifying signals from impurities.
Table 2. Characteristic ¹³C NMR Chemical Shifts for PEG Tosylate (Example adapted from literature) rsc.org
| Functional Group | Type of Carbons | Approximate Chemical Shift (ppm) |
| PEG backbone | -OCH₂CH₂- | 68 - 71 |
| Tosyl aromatic carbons | Ar-C | 127 - 145 |
| Tosyl methyl carbon | Ar-CH₃ | ~21.8 |
| Terminal -CH₂-O-Tosyl | -CH₂- | ~69.4 |
Note: Actual chemical shifts may vary slightly depending on the solvent and specific PEG chain length.
2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed for unambiguous signal assignment and to further confirm the connectivity within the molecule, especially for more complex PEG derivatives rsc.org. DOSY NMR can also be used to assess the purity of the product by differentiating species based on their diffusion coefficients rsc.org.
Mass Spectrometry (MS) for Molecular Weight Verification and Purity Assessment
Mass spectrometry is a crucial technique for verifying the molecular weight of this compound and assessing its purity, particularly regarding the presence of PEG chains with varying numbers of repeating units (polydispersity) and potential byproducts like unreacted PEG diol or ditosylated PEG. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly used for PEG derivatives.
MALDI-TOF MS is particularly useful for analyzing polymers like PEG due to its ability to handle relatively high molecular weights and provide information about the molecular weight distribution rsc.org. The spectrum of a PEG tosylate will show a series of peaks corresponding to ions of different chain lengths, typically observed as adducts with cations like Na⁺ or K⁺ acs.orgrsc.org. The mass difference between adjacent peaks in this series corresponds to the molecular weight of the ethylene (B1197577) glycol repeating unit (approximately 44 Da). For this compound, the expected molecular weight is approximately 1053.25 Da (based on the formula C₄₇H₈₈O₂₃S) ambeed.com. MALDI-TOF MS can confirm this expected mass and reveal the presence and distribution of other oligomers, providing insight into the polydispersity of the sample. The absence of peaks corresponding to the starting PEG diol or ditosylated PEG indicates the purity of the monotosylated product mdpi.com.
ESI-MS is also used for PEG characterization, although it can be more challenging for larger PEGs due to the formation of multiple charged ions acs.orgnih.gov. However, advanced LC-MS techniques with postcolumn addition of amines can help reduce the charge states and simplify the spectra for better characterization of higher molecular weight PEGs and PEGylated products nih.gov.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
HPLC is a valuable tool for assessing the purity of this compound and monitoring the progress of synthesis reactions. Different HPLC modes, such as reversed-phase HPLC (RP-HPLC) and normal-phase HPLC (NP-HPLC), can be employed depending on the specific properties of the PEG tosylate and other components in the reaction mixture.
RP-HPLC is commonly used for separating PEG derivatives based on their hydrophobicity. The tosyl group adds hydrophobicity compared to the parent PEG diol, allowing for chromatographic separation. RP-HPLC with a C18 column and a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often used. Detectors such as UV-Vis (if a chromophore is present, like the tosyl group which absorbs around 276 nm rsc.org), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (LC-MS) can be used for detection rsc.orgnih.govacs.org. HPLC can effectively separate the monotosylated product from the starting PEG diol, ditosylated PEG, and other impurities, enabling the quantification of the product purity acs.org.
NP-HPLC has also been reported to provide good resolution for PEG oligomers, particularly higher molecular weight ones acs.org. It separates compounds based on polarity, which can be useful for differentiating PEG species with varying end groups.
HPLC is also essential for monitoring the progress of the tosylation reaction, allowing researchers to determine reaction completion and optimize reaction conditions rsc.org.
Table 3. HPLC Methods for PEG Tosylate Analysis (Examples from literature) rsc.orgacs.org
| HPLC Mode | Stationary Phase | Mobile Phase | Detection Method(s) | Application(s) |
| RP-HPLC | C18 | Water/Organic Solvent Gradient | UV-Vis (276 nm), ELSD, MS | Purity assessment, Separation of PEG species rsc.orgacs.org |
| NP-HPLC | Amino-bonded silica | Solvent mixture | UV-Vis, ELSD, MS | Resolution of PEG oligomers acs.org |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a useful technique for identifying the characteristic functional groups present in this compound. The spectrum will show absorption bands corresponding to the vibrations of different bonds within the molecule.
Key characteristic bands for PEG tosylates include those from the PEG backbone and the tosyl group. The C-O stretching vibrations of the ether linkages in the PEG chain typically appear in the range of 1000-1200 cm⁻¹ rsc.orgimpactfactor.orgbas.bg. C-H stretching vibrations are usually observed between 2800 and 3000 cm⁻¹ bas.bgmdpi.com. The tosyl group exhibits characteristic bands, including asymmetric and symmetric S=O stretching vibrations around 1350-1370 cm⁻¹ and 1160-1190 cm⁻¹, respectively rsc.org. Aromatic C=C stretching vibrations from the tosyl group are typically observed in the 1590-1610 cm⁻¹ range rsc.org. The presence of these specific bands in the FTIR spectrum of this compound confirms the successful incorporation of both the PEG chain and the tosyl functional group. Comparing the FTIR spectrum of the PEG tosylate to that of the starting PEG diol can highlight the changes associated with the introduction of the tosyl group, such as the disappearance of the broad O-H stretching band around 3400-3500 cm⁻¹ (if the starting material was a diol) and the appearance of the tosyl-specific bands mdpi.com.
Table 4. Characteristic FTIR Absorption Bands for PEG Tosylate (Examples adapted from literature) rsc.orgrsc.orgimpactfactor.orgbas.bgmdpi.com
| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) |
| PEG backbone | C-O stretching (ether) | 1000 - 1200 |
| PEG backbone | C-H stretching | 2800 - 3000 |
| Tosyl group | S=O asymmetric stretching | 1350 - 1370 |
| Tosyl group | S=O symmetric stretching | 1160 - 1190 |
| Tosyl group | Aromatic C=C stretching | 1590 - 1610 |
Note: Actual wavenumbers may vary slightly depending on the specific compound and state (solid, liquid, solution).
X-ray Photoelectron Spectroscopy (XPS) for Surface-Grafted PEG-Tos Analysis
XPS is a surface-sensitive technique that provides elemental composition and chemical state information of the top few nanometers of a material. This is particularly valuable when PEG tosylates are used for surface modification or grafting onto substrates. XPS can confirm the presence of PEG and the tosyl group on the surface and provide insights into the grafting density and the chemical environment of the atoms.
The XPS survey spectrum of a surface modified with PEG tosylate will show characteristic peaks for carbon (C 1s), oxygen (O 1s), and sulfur (S 2p), originating from the PEG and tosyl moieties researchgate.netresearchgate.net. The presence of the sulfur signal is a direct indicator of the tosyl group on the surface. High-resolution spectra of these core levels provide more detailed information. The C 1s spectrum can be curve-fitted to identify different carbon environments, such as the C-C and C-H bonds, and importantly, the C-O bonds from the PEG backbone and the carbons in the tosyl group researchgate.net. The O 1s spectrum can show contributions from the ether oxygens in PEG and the sulfonyl oxygens in the tosyl group. The S 2p spectrum confirms the presence of sulfur in the expected chemical state for a tosylate.
Quantitative analysis of the peak intensities in the XPS spectrum can be used to determine the elemental composition of the surface and estimate the surface coverage or grafting density of the PEG tosylate researchgate.net. By analyzing the signals from the substrate and the grafted layer, the thickness or distribution of the PEG-tosylate layer on the surface can also be inferred researchgate.net. XPS, often used in conjunction with techniques like NMR, is a powerful method for characterizing the surface chemistry of materials modified with PEG tosylates nih.gov.
Mechanistic Investigations of Tosyl Group Reactivity in Pegylated Systems
Reaction Kinetics and Thermodynamics of Nucleophilic Displacements at the Tosyl Moiety
Nucleophilic displacement reactions involving PEG-tosylates are bimolecular, with the rate depending on the concentration of both the PEG-tosylate and the nucleophile bits-pilani.ac.in. The reaction proceeds through a transition state where the nucleophile attacks the carbon atom bearing the tosyl group from the backside, leading to inversion of configuration at that carbon center .
Studies on the kinetics of nucleophilic substitution on PEG-tosylates have shown that the reaction rate is influenced by the nature of the nucleophile and the reaction conditions purechemistry.org. For instance, the reaction rate for SN2 reactions is dependent on the concentration of the substrate and nucleophile, as well as the steric hindrance around the carbon atom undergoing substitution purechemistry.org. The tosylate group's ability to leave is a key factor in determining the reaction rate purechemistry.orgbits-pilani.ac.in.
While specific thermodynamic data for PEG21-Tos nucleophilic displacements are not extensively detailed in the provided search results, the general principles of nucleophilic substitution thermodynamics apply. The reaction's feasibility is determined by the change in Gibbs free energy (ΔG), which is influenced by the enthalpy change (ΔH) and entropy change (ΔS). A good leaving group contributes to a more favorable enthalpy change by forming a stable anion purechemistry.org.
Some comparative kinetic data for PEG-tosylates of different chain lengths reacting with nucleophiles are available. For example, comparative reactivity studies indicate that longer PEG chains can potentially reduce reactivity .
| PEG Length (n) | Tosylate Reactivity (k, M⁻¹s⁻¹) |
|---|---|
| PEG5-Tos | 1.2 × 10⁻³ |
| PEG10-Tos | 0.9 × 10⁻³ |
| PEG20-Tos | 0.6 × 10⁻³ |
This table suggests a trend where increasing PEG chain length correlates with a decrease in tosylate reactivity in certain nucleophilic substitution reactions .
Influence of PEG Chain Length and Architecture on Tosyl Reactivity
The length and architecture of the PEG chain can influence the reactivity of the terminal tosyl group. Longer PEG chains may lead to reduced reactivity, potentially due to increased steric hindrance or changes in the local environment around the tosyl group . The increased size of the PEG chain could impede the approach of the nucleophile to the reactive center purechemistry.org.
Conversely, the PEG chain enhances the solubility of the compound in various solvents, including aqueous media and polar aprotic solvents like DMF and DMSO, which can facilitate nucleophilic substitution reactions creativepegworks.comrsc.orgmdpi.comresearchgate.net. This improved solubility can effectively increase the concentration of the PEG-tosylate in the reaction medium, potentially offsetting some of the negative steric effects of a longer chain.
Studies have also explored the effect of PEG molecular weight on properties like corrosion inhibition for PEG-tosylates, where higher molecular weight PEG-tosylates showed improved performance, attributed to the increased number of repeating ethylene (B1197577) glycol units enhancing film formation, although this is not directly a measure of tosyl group reactivity in substitution reactions mdpi.com.
Computational Chemistry and Molecular Modeling of this compound Reaction Pathways
Computational chemistry and molecular modeling, particularly Density Functional Theory (DFT) calculations, are valuable tools for investigating the reaction pathways and understanding the electronic and structural factors influencing the reactivity of PEG-tosylates researchgate.netrsc.orgacs.orgthieme-connect.comacs.org. DFT calculations can provide insights into the stability of reactants, transition states, and products, as well as activation energies for nucleophilic substitution reactions researchgate.netrsc.org.
These computational methods can be used to model the interaction between the nucleophile and the carbon atom bonded to the tosyl group, providing detailed information about the transition state structure and the energy barrier of the reaction researchgate.net. Solvation effects, which are crucial in nucleophilic substitution, can also be included in these calculations using appropriate solvation models rsc.orgacs.org.
While specific computational studies on this compound are not explicitly detailed, DFT calculations have been applied to study the reactivity of related tosylate-containing compounds and PEGylated systems rsc.orgacs.orgthieme-connect.comacs.org. These studies can help to elucidate the preferred reaction mechanisms (e.g., SN2 vs. SN1) and the influence of substituents and the surrounding environment on reactivity. For instance, DFT calculations have been used to evaluate redox potentials in PEGylated systems, demonstrating the utility of these methods in understanding the electronic properties of PEG conjugates rsc.orgacs.org.
Applications in Advanced Materials Science and Engineering
Polymer and Macromolecular Engineering Utilizing PEG21-Tos
PEG tosylates are instrumental in constructing well-defined polymer structures and networks. The reactive tosylate group allows for controlled initiation or termination of polymerization reactions and serves as a coupling point for joining different polymer blocks.
PEG tosylates, including PEG-bis(tosylate), can function as macroinitiators in controlled polymerization techniques, enabling the synthesis of block copolymers with well-defined segments. For instance, PEG-bis(tosylate) has been used as a macroinitiator for the cationic polymerization of 2-methyl-2-oxazoline, followed by hydrolysis, to synthesize ABA triblock copolymers with polyethylenimine (PEI) as the A blocks and PEG as the B block utwente.nl. Similarly, CH₃-PEG-Ts (methoxy PEG tosylate) has been employed as a macroinitiator for the cationic copolymerization of ethyloxazoline and methyloxazoline to yield diblock copolymers of poly(ethylene glycol)-b-poly(ethylenimine) after hydrolysis acs.org.
Beyond macroinitiation, the tosylate group facilitates the synthesis of block and graft copolymers through nucleophilic substitution reactions. Tosylate-ended mPEG can react with molecules containing amine groups, such as p-aminobenzoic acid, to create functionalized PEG intermediates that can then be used in subsequent polymerization or coupling reactions to form block copolymers rsc.org. The conversion of PEG tosylate to other reactive end groups like azide (B81097) or thiol allows for the use of click chemistry or other conjugation strategies to graft PEG chains onto pre-formed polymer backbones, leading to graft copolymers mdpi.comnih.gov.
Research findings highlight the effectiveness of using tosylate-terminated PEGs in creating diverse copolymer architectures. For example, the synthesis of block copolymers via the combination of RAFT polymerization and a macromolecular azo coupling reaction utilized tosylate-ended mPEG converted to an aniline-functionalized PEG rsc.org.
PEG tosylates can participate in the formation of polymer networks through crosslinking reactions. While PEG itself is a hydrophilic polymer that can form hydrogels when crosslinked, the introduction of reactive end groups like tosylate allows for specific and controlled crosslinking mechanisms sigmaaldrich.cn. Homobifunctional PEG derivatives, such as PEG di-tosylate, can act as crosslinkers by reacting with molecules or polymers presenting complementary nucleophilic groups jenkemusa.com. This is particularly relevant in the formation of hydrogels and other crosslinked polymer matrices used in various applications, including cell culture and drug delivery sigmaaldrich.cn. The efficiency and properties of the resulting network are influenced by the molecular weight of the PEG linkers and the density of crosslinking points.
The well-defined reactivity of the tosylate group on PEG allows for precise control over polymer chain growth and coupling, which is crucial for constructing complex macromolecular architectures beyond simple linear chains. By converting the tosylate end group to other functionalities like azide, alkyne, or amine, researchers can employ highly efficient coupling chemistries, such as click chemistry, to create star polymers, dendrimer-like structures, and other complex topologies kinampark.comresearchgate.net. This precision is vital for tailoring the physical and chemical properties of polymers for specific advanced applications. The ability to selectively modify PEG chain ends via the tosylate intermediate is a key strategy in macromolecular engineering mdpi.com.
Crosslinking Mechanisms in Polymer Network Formation
Surface Modification Research and Functionalization
PEGylation, the process of conjugating PEG to surfaces, is a widely used technique to modify the interfacial properties of materials. This compound, with its reactive tosylate group, is a valuable reagent for achieving covalent surface modification.
The tosylate group on this compound can directly react with nucleophilic functional groups present on substrate surfaces, forming stable covalent bonds. This covalent grafting approach ensures a robust and long-lasting modification layer. Surfaces containing amine or hydroxyl groups are particularly amenable to reaction with PEG tosylates rsc.orggoogle.com. For instance, tosylate-modified, PEG-tethered silicone surfaces have been prepared and shown to be reactive with primary amines, azide, and thiols via S substitution reactions, demonstrating the utility of the tosylate group for further surface functionalization rsc.org. Similarly, mPEG tosylate has been used for the grafting of PEG chains onto the surface of Nylon 6, which was pre-functionalized with secondary amine groups researcher.life.
The efficiency of covalent grafting depends on factors such as the surface chemistry, the concentration of reactive groups, and the reaction conditions. Research indicates that high-density grafting of PEG can be achieved using appropriate reaction protocols rsc.org.
Grafting PEG chains onto a surface significantly alters its properties, primarily by increasing hydrophilicity and creating a steric barrier. These changes are highly effective in reducing non-specific protein adsorption and cell adhesion, leading to anti-fouling characteristics researchgate.netnih.govresearchgate.netgoogle.comxmu.edu.cn. The hydrophilic nature of PEG chains attracts water molecules, forming a hydration layer that repels approaching molecules and organisms researchgate.net.
Studies have shown that the anti-fouling ability of PEG-grafted surfaces is influenced by the molecular weight and grafting density of the PEG chains researchgate.net. Higher molecular weight PEGs and denser grafting generally lead to improved resistance against fouling. For example, PEG of molecular weight 2000 was found to be particularly effective in inhibiting bacterial attachment on polyester (B1180765) surfaces researchgate.net. PEGylation using reagents like this compound is a key strategy for developing biomaterials, medical devices, and coatings with improved biocompatibility and reduced biofouling.
The increased hydrophilicity imparted by PEG grafting can be quantified by measuring the water contact angle of the modified surface, with lower contact angles indicating higher hydrophilicity researcher.life.
Summary of PEG Tosylate Reactivity and Applications
| Functional Group | Reactivity with PEG Tosylate | Application Area | Examples |
| Amine | Nucleophilic Substitution | Polymer Synthesis, Surface Modification | Synthesis of amine-terminated polymers, grafting onto amine-rich surfaces |
| Thiol | Nucleophilic Substitution | Polymer Synthesis, Surface Modification | Synthesis of thiol-terminated polymers, grafting onto thiol-rich surfaces |
| Hydroxyl | Nucleophilic Substitution | Polymer Synthesis, Surface Modification | Synthesis of hydroxyl-terminated polymers, grafting onto hydroxyl-rich surfaces |
| Initiator (e.g., in CROP) | Initiation of Polymerization | Polymer Synthesis | Macroinitiator for block copolymer synthesis |
This table illustrates the fundamental reactivity that underpins the diverse applications of PEG tosylates, including this compound, in tailoring the properties of materials.
Research Findings on PEGylated Surfaces
| Surface Material | Grafted PEG Molecular Weight (approx.) | Observed Property Change | Anti-fouling Performance Against | Source |
| Polyester | 200, 400, 600, 2000, 4600 | Increased Hydrophilicity | Salmonella enterica, Listeria monocytogenes | researchgate.net |
| Silicone | Not specified, tosylate-modified PEG | Reactivity with nucleophiles | Enables further functionalization | rsc.org |
| Nylon 6 | Not specified, mPEG-OTs used | Significant change in surface morphology, increased hydrophilicity | Staphylococcus aureus, Pseudomonas aeruginosa | researcher.life |
| Plastic Substrates | PEGylated PANI nanocoatings | Steric nanolayer | Bovine serum albumin, Pseudoalteromonas sp. | xmu.edu.cn |
This table summarizes specific examples of surface modification using PEG derivatives, including those synthesized or grafted via tosylate chemistry, and the resulting anti-fouling effects.
Fabrication of Bio-inert or Bio-active Surfaces for Research Platforms
Polyethylene (B3416737) glycol (PEG) is widely recognized for its ability to create bio-inert surfaces that resist protein adsorption and cell adhesion, a property crucial for preventing non-specific interactions in biological research platforms and medical devices. axispharm.comcd-bioparticles.net This protein and cell repellency is attributed to the highly mobile and well-hydrated PEG chains on the surface, which create a steric barrier. ambeed.com
This compound, as a PEG linker, can be utilized to functionalize surfaces, imparting PEG's bio-inert characteristics. The tosyl group can react with nucleophilic functionalities present on a substrate surface, forming a stable covalent linkage that grafts the PEG chain onto the material. broadpharm.comnih.gov This process can render traditionally bio-fouling surfaces, such as those made from hydrophobic polymers, more resistant to biological adsorption.
Conversely, by selectively modifying the other end of the this compound molecule (the hydroxyl group) or by incorporating other reactive molecules during the grafting process, bio-active surfaces can be fabricated. broadpharm.comaxispharm.com For instance, the hydroxyl group could be functionalized with peptides, proteins, or other biomolecules that promote specific cell interactions, such as adhesion or signaling. broadpharm.comnih.gov The tosyl group's reactivity allows for controlled coupling to the surface, ensuring that the bio-active moiety is presented in a specific orientation or density. Research in developing thermoresponsive PEG surface coatings has shown that tunable surface interactions are possible, allowing for control over cell adhesion by altering environmental conditions axispharm.com. Similarly, varying PEG concentration on surfaces has been shown to regulate the extent, conformation, and bioactivity of adsorbed proteins like fibronectin, consequently affecting cell attachment and migration medchemexpress.com. While these studies may not have exclusively used this compound, they demonstrate the principles by which a PEG linker with reactive ends can be employed to engineer surfaces with tailored bio-inert or bio-active properties for diverse research applications.
Hydrogel Systems in Academic Research
Hydrogels, as three-dimensional crosslinked polymeric networks capable of absorbing large amounts of water, are extensively used in academic research to mimic biological tissues and create controlled microenvironments for cell culture, drug delivery, and regenerative medicine studies. medchemexpress.com PEG-based hydrogels are particularly favored due to their biocompatibility, tunable mechanical properties, and well-defined chemistry. medchemexpress.com
This compound can play a role in the formation and modification of PEG-based hydrogels. While the tosyl group itself is not typically involved in common hydrogel crosslinking mechanisms like Michael addition or radical polymerization, this compound can be used as a reactive precursor to introduce PEG chains into a hydrogel network or to functionalize existing hydrogel polymers. The tosyl group's susceptibility to nucleophilic substitution allows for its reaction with molecules containing thiol, amine, or hydroxyl groups, which are often present in hydrogel precursors or incorporated into the hydrogel structure. broadpharm.comnih.gov
Thiol-ene click chemistry is a powerful and versatile method for hydrogel formation, known for its high selectivity, fast kinetics, and cytocompatibility, making it suitable for encapsulating cells within the hydrogel matrix. nih.govmedchemexpress.com This reaction typically involves the crosslinking of multi-functional polymers containing alkene (ene) groups with molecules containing thiol groups, often initiated by light. medchemexpress.com
While this compound does not directly contain a thiol or ene group, it can be chemically modified to incorporate such functionalities, enabling its integration into thiol-ene hydrogel systems. For example, the hydroxyl group of this compound could be functionalized with an acrylate (B77674) or norbornene group, or the tosyl group could be substituted by a molecule containing a thiol or ene. broadpharm.comnih.gov Once appropriately functionalized, this modified this compound could then participate as a crosslinker or a network component in a thiol-ene click reaction, contributing the PEGylated structure to the resulting hydrogel network.
Alternatively, this compound could be used to functionalize other polymers or biomolecules with PEG chains before their incorporation into a hydrogel. The tosyl group can react with nucleophiles on these molecules, attaching the PEG21 segment. These PEGylated components could then be included in various hydrogel polymerization schemes, including thiol-ene chemistry, to modify the hydrogel's properties or introduce specific biological cues. Research has shown that altering network topology through polymer functionalization can impact hydrogel behavior and encapsulated cell spreading in thiol-norbornene hydrogels.
The properties of hydrogels, including their mechanical strength, swelling ratio, and degradation rate, are highly dependent on the characteristics of the polymers used, the crosslinking density, and the nature of the crosslinks. In PEG-based hydrogels, factors such as the molecular weight and concentration of the PEG precursors significantly influence the network structure and, consequently, the hydrogel properties.
If this compound, or a derivative thereof, is incorporated into a hydrogel system, its concentration and the type of linkage it forms within the network would likely play a role in tailoring the hydrogel's properties. Increasing the concentration of a crosslinker derived from this compound, for instance, would generally lead to a higher crosslinking density, resulting in a hydrogel with increased stiffness and a lower swelling ratio.
The nature of the linkage formed by the tosyl group (or a derivative) can also influence hydrogel properties, particularly stability and degradation. Linkages formed through stable covalent bonds would contribute to a more mechanically robust and less degradable hydrogel. If the linkage is designed to be hydrolytically or enzymatically cleavable, the resulting hydrogel would be biodegradable, a desirable feature for many biomedical applications.
Research on other PEG hydrogels has demonstrated that adjusting PEG molecular weight and concentration can modulate mechanical properties like compressive moduli and failure stress, as well as the hydrogel mesh size. The crosslinking mechanism itself also impacts properties such as protein release efficiency from the hydrogel. By controlling the amount of this compound incorporated and the chemistry of its integration, researchers can potentially fine-tune the physical and chemical characteristics of the resulting hydrogel for specific research needs.
Integration of this compound in Hydrogel Polymerization (e.g., Thiol-ene Click Chemistry)
Scaffold Engineering for Tissue Mimicry and Research Models
Scaffolds are fundamental components in tissue engineering and regenerative medicine, providing structural support and a suitable environment for cell growth, differentiation, and tissue development. Ideal scaffolds should mimic aspects of the native extracellular matrix (ECM), offering appropriate mechanical properties, porosity, and biochemical cues. PEG-based materials are frequently used in scaffold engineering due to their biocompatibility and the ability to tune their properties.
This compound can be relevant in scaffold engineering in two primary ways: in the design and synthesis of the porous scaffold structure itself and in the functionalization of scaffold surfaces to influence cell behavior.
Porous scaffolds are essential to allow for cell infiltration, nutrient and oxygen transport, and waste removal within a 3D construct. Various methods exist for creating porous structures in polymeric scaffolds, including techniques like porogen leaching, gas foaming, electrospinning, and 3D printing.
While this compound itself is a molecule rather than a bulk polymer for scaffold fabrication, it could be used as a building block in the synthesis of polymers or hydrogels that are subsequently processed into porous scaffolds. For example, a polymer synthesized using this compound as a monomer or co-monomer could be designed with properties (e.g., thermal or solubility characteristics) that facilitate the creation of a porous structure using techniques like phase separation or porogen incorporation.
Alternatively, this compound could be used to functionalize other scaffold materials to influence their processing or the resulting pore structure. The reactive tosyl group could be used to graft PEG chains onto a pre-formed porous scaffold material, potentially altering its surface energy and affecting how solvents or porogens interact with the scaffold during fabrication or post-processing. Research on two-component polymer scaffolds highlights the importance of mechanical strength and the ability to form selective cell adhesion sites.
The surface properties of a scaffold play a critical role in mediating cell adhesion, spreading, proliferation, and differentiation. medchemexpress.com While unmodified PEG surfaces are generally cell-repellent, functionalizing PEG-based scaffolds with specific ligands can promote desired cell interactions. axispharm.commedchemexpress.com
This compound can be employed to functionalize the surfaces of scaffolds to control cell adhesion. The tosyl group can be used to covalently attach the PEG21 segment to the scaffold surface. Subsequently, the terminal hydroxyl group of the grafted this compound (or a molecule attached via the tosyl group) can be further modified with cell adhesion ligands, such as RGD peptides or entire proteins like fibronectin. broadpharm.comnih.gov This approach allows for the controlled presentation of adhesion cues on the scaffold surface, enabling researchers to study the effects of ligand type, density, and presentation on cell behavior in a defined 3D environment.
Bioconjugation and Bio Interfaces Research Mechanistic and in Vitro Focus
Enzyme Immobilization Methodologies Utilizing PEG21-Tos as a Linker
Enzyme immobilization, the process of restricting enzyme mobility by attaching them to a solid support, is a crucial technique for enhancing enzyme stability, reusability, and facilitating continuous biocatalytic processes mdpi.comresearchgate.net. Covalent attachment is a common method for immobilization, forming stable linkages between the enzyme and the support material broadpharm.comresearchgate.net. PEGylated linkers are utilized in this context to provide a flexible spacer between the enzyme and the support, which can help maintain enzyme conformation and activity mdpi.comtargetmol.com.
While specific detailed studies focusing solely on this compound for enzyme immobilization are not extensively highlighted in the provided search results, the properties of this compound make it a suitable candidate for covalent enzyme immobilization strategies. The tosylate group can react with nucleophilic residues on the enzyme surface or on a functionalized support material, creating a stable covalent linkage. The PEG21 chain acts as a hydrophilic spacer, potentially reducing steric hindrance between the enzyme and the support and improving the local environment for enzymatic activity in aqueous systems mdpi.comtargetmol.com.
Covalent attachment using tosylate-activated PEGs typically involves the reaction of the tosylate group with nucleophilic functionalities. For enzyme immobilization onto a support functionalized with this compound, the support would first be modified to present reactive groups that can react with the tosylate group of this compound, or alternatively, the support could be functionalized with PEG21-OH, which is then activated with a tosylating agent. More commonly, a support is functionalized with groups that react with the tosylate of this compound, or enzymes with available nucleophiles are reacted directly with this compound before attachment to a support.
A common approach for covalent immobilization using tosylate chemistry involves the reaction of the tosylate group with amine or thiol groups. Enzymes possess lysine (B10760008) residues with primary amines and cysteine residues with thiol groups that can serve as nucleophiles for reaction with the tosylate group of this compound broadpharm.com. Alternatively, a support material could be functionalized with amine or thiol groups to react with this compound. The resulting covalent bond anchors the enzyme to the support via the PEG21 linker.
Immobilization can significantly impact enzyme activity and stability. The effect is highly dependent on the immobilization method, the support material, and the specific enzyme. Covalent immobilization, particularly through multipoint attachment, can enhance enzyme rigidity and thus improve thermal and storage stability mdpi.comwho.intunc.eduucl.ac.be. However, the process of immobilization, including the chemical reactions involved and the interaction with the support, can also lead to conformational changes in the enzyme, potentially affecting its activity mdpi.comnih.gov.
When using this compound as a linker, the PEG chain's flexibility and hydrophilicity are expected to help maintain enzyme conformation and reduce unfavorable interactions with the support surface, potentially leading to better retention of activity compared to direct attachment mdpi.comtargetmol.com. Studies on enzyme immobilization with PEG linkers have shown improved stability in various conditions, including organic media targetmol.com. The length of the PEG chain can influence the degree of steric hindrance and the local environment around the enzyme, thereby affecting its activity and stability mdpi.com. While specific data for this compound is limited in the provided snippets, general research on PEGylated enzyme immobilization suggests that careful optimization of the immobilization protocol is necessary to maximize activity and stability researchgate.netunc.edu.
Detailed mechanistic studies specifically investigating the interactions between enzymes and this compound during immobilization are not prominently featured in the provided search results. However, the fundamental mechanism of covalent coupling between the tosylate group of this compound and nucleophilic residues on an enzyme (such as the epsilon-amino groups of lysine or thiol groups of cysteine) involves a nucleophilic substitution reaction where the tosylate group acts as a leaving group broadpharm.comaxispharm.com.
Understanding the specific sites of attachment on the enzyme, the orientation of the immobilized enzyme, and the influence of the PEG21 chain on enzyme dynamics and substrate access are critical aspects of mechanistic studies in enzyme immobilization mdpi.comtargetmol.com. Techniques such as spectroscopic methods, molecular simulations, and activity assays under varying conditions would typically be employed to probe these interactions and their impact on catalytic performance. The PEG chain's interaction with the solvent and the support surface also plays a role in defining the microenvironment of the immobilized enzyme targetmol.com.
Impact of Immobilization on Enzyme Activity and Stability in Research Settings
Protein and Peptide Conjugation Studies in Vitro
PEGylation, the covalent attachment of PEG chains to proteins or peptides, is a well-established strategy to improve their pharmacokinetic and pharmacological properties, including increased solubility, reduced immunogenicity, and extended circulation half-life creativepegworks.comnih.govnih.govnih.gov. This compound, with its reactive tosylate group and hydrophilic PEG chain, is a suitable linker for in vitro protein and peptide conjugation broadpharm.comaxispharm.comeco-vector.com.
PEGylation can be achieved through site-specific or random approaches mdpi.commdpi.comresearchgate.net. Random PEGylation typically involves the reaction of PEGylation reagents with abundant and reactive amino acid residues, such as lysine residues mdpi.comnih.gov. While this can lead to a heterogeneous mixture of conjugates with varying numbers of PEG chains attached at different sites, it is often a straightforward method mdpi.com.
Site-specific conjugation aims to attach the PEG chain to a predetermined location on the protein or peptide, resulting in a more homogeneous product with potentially better-controlled properties mdpi.commdpi.comresearchgate.net. This can be achieved by targeting specific amino acid residues (e.g., engineered cysteine residues for thiol-specific chemistry) or by utilizing enzymatic methods mdpi.com.
This compound can be employed in both random and site-specific conjugation strategies depending on the reaction conditions and the target protein or peptide. The tosylate group's reactivity with amines makes it suitable for reacting with lysine residues in random PEGylation broadpharm.com. For site-specific conjugation, if a unique nucleophilic residue (like a single cysteine thiol or an engineered unnatural amino acid with a nucleophilic handle) is present at the desired site, this compound could potentially be used to achieve site-specific attachment broadpharm.commdpi.com. The choice of conjugation strategy impacts the homogeneity and properties of the resulting conjugate mdpi.com.
The stability and reactivity of protein and peptide conjugates formed with this compound are critical parameters evaluated in in vitro studies. The stability of the covalent linkage between the biomolecule and the this compound linker is essential for maintaining the integrity of the conjugate in various biological environments researchgate.net. Tosylate-mediated linkages, typically formed via nucleophilic substitution, are generally considered stable covalent bonds axispharm.com.
The reactivity of the conjugate, particularly if the protein or peptide retains its biological activity, is also a key area of investigation. PEGylation can sometimes impact the biological activity of the conjugated molecule, depending on the site and extent of modification nih.govmdpi.com. In vitro assays are used to measure the retained activity of the PEGylated protein or peptide compared to its unconjugated form mdpi.com. Studies have shown that the conjugation strategy and the nature of the linker can influence the conformational stability and biological activity of PEG-protein conjugates.
Site-Specific and Random Bioconjugation Approaches
Controlled Release Mechanisms in Vitro Models
Polyethylene (B3416737) glycol (PEG) derivatives, including PEG with a tosylate end group like this compound, are frequently explored in the design of controlled release systems for various biomedical applications. The incorporation of PEG aims to enhance the solubility and stability of conjugated molecules and influence their release behavior from delivery vehicles in aqueous environments. Controlled release in in vitro models is a critical area of research to understand the fundamental mechanisms governing the liberation of active compounds from their carriers before progressing to more complex in vivo studies. nih.govbroadpharm.com While general principles of PEG-based controlled release are well-established, specific detailed research findings and quantitative data focusing solely on this compound in this context are not extensively available in the provided search results. The following sections discuss the potential applications and considerations for this compound based on its chemical structure and the broader research landscape of PEGylated linkers in controlled release in vitro.
Design of this compound Based Linkers for Controlled Release Systems in Research
This compound (CAS: 2179113-08-5) is a polyethylene glycol chain with approximately 21 repeating ethylene (B1197577) glycol units, terminated with a tosylate group ambeed.comuni.lu. The tosylate group is a good leaving group, making this compound a reactive intermediate suitable for conjugation reactions through nucleophilic substitution ambeed.com. This property is key to its potential use as a linker in controlled release systems.
In the design of controlled release systems, PEG linkers serve to connect a therapeutic agent or imaging molecule to a delivery vehicle (e.g., nanoparticles, micelles, hydrogels) or a targeting moiety ambeed.combroadpharm.com. The PEG chain provides hydrophilicity, which can improve the solubility and reduce the aggregation of hydrophobic drugs or carriers in aqueous media, relevant for in vitro studies conducted in biological buffers or cell culture media.
PEG-tosylate derivatives, including potentially this compound, can be utilized to create cleavable linkers. Cleavable linkers are designed to break down under specific conditions, triggering the release of the conjugated molecule. The stability of the linkage between the PEG and the active molecule, and the mechanism by which this linkage is cleaved, are central to achieving controlled release. While the tosylate group itself is primarily for conjugation, the bond formed after reaction with a nucleophile (e.g., an amine or thiol on the therapeutic agent) would determine the linker's stability and cleavage mechanism.
Research in controlled release systems often involves designing linkers that respond to specific stimuli present in the target environment in vitro. For example, linkers sensitive to changes in pH, redox potential, or enzymatic activity have been developed broadpharm.combldpharm.comfluoroprobe.com. The design using this compound would involve selecting an appropriate molecule to conjugate via the tosylate group and potentially incorporating a cleavable unit elsewhere in the linker structure or relying on the inherent lability of the formed bond under specific in vitro conditions.
Given the PEG21 chain length, such a linker would provide a significant hydrophilic spacer, which can influence the interaction of the delivery system with the surrounding environment and biological molecules in in vitro assays. nih.gov
Elucidation of Release Kinetics and Thermodynamics in in vitro Environments
Studying the release kinetics and thermodynamics of a compound from a delivery system in in vitro environments is crucial for predicting its behavior and optimizing the formulation. In vitro release studies typically involve incubating the controlled release system in a relevant medium (e.g., buffer, cell culture medium, or simulated biological fluid) and monitoring the concentration of the released substance over time broadpharm.com.
For systems incorporating a this compound based linker, the release kinetics would be influenced by several factors:
Stability of the Linker: The chemical stability of the bond formed through the reaction of the tosylate group with the conjugated molecule under the specific in vitro conditions (pH, temperature, presence of enzymes or reducing agents).
Degradation of the Delivery Vehicle: If this compound is part of a larger delivery system (e.g., a nanoparticle or hydrogel), the degradation or disassembly rate of the vehicle itself will impact the release rate.
Diffusion: The rate at which the released molecule diffuses through the delivery vehicle matrix and the surrounding medium. The PEG chain length can influence diffusion by affecting the hydrodynamic size of the conjugate or the mesh size of a hydrogel.
Solubility of the Released Molecule: The solubility of the therapeutic agent in the release medium. The hydrophilic PEG chain can help improve the solubility of otherwise hydrophobic molecules.
Thermodynamics would govern the equilibrium of the release process, relating to the energy changes associated with the cleavage of the linker and the partitioning of the released molecule between the delivery system and the surrounding medium.
While the principles of release kinetics and thermodynamics are applicable to this compound based systems, specific experimental data demonstrating the release profiles, rate constants, or thermodynamic parameters solely for this compound conjugated to a specific cargo and incorporated into a defined delivery system in in vitro models are not provided in the search results. Research in this area would involve designing specific in vitro experiments to measure the concentration of the released molecule over time under varying conditions and applying appropriate kinetic and thermodynamic models to analyze the data. broadpharm.com
Examination of Triggered Release Mechanisms (e.g., pH, redox, light)
Triggered release mechanisms in in vitro models involve designing controlled release systems that release their payload in response to specific external or internal stimuli. This allows for targeted delivery and release in a desired environment. PEGylated systems, including those potentially incorporating this compound based linkers, have been explored for triggered release applications.
Examples of triggered release mechanisms relevant to in vitro studies include:
pH-Responsive Release: Linkers or delivery vehicles designed to be stable at physiological pH but cleave in acidic environments, such as those found in endosomes or lysosomes within cells, or in the slightly acidic extracellular environment of some tissues in vitro. The design would involve incorporating a pH-sensitive bond that undergoes hydrolysis or a conformational change at lower pH.
Redox-Responsive Release: Linkers containing disulfide bonds are stable in the oxidizing extracellular environment but are cleaved by reduction in the intracellular environment, where the concentration of reducing agents like glutathione (B108866) is significantly higher. bldpharm.com A this compound linker could be part of a larger construct incorporating a disulfide bond or other redox-sensitive moiety.
Light-Triggered Release: Systems incorporating photocleavable linkers that break down upon exposure to specific wavelengths of light. This allows for precise spatial and temporal control over release in in vitro cell culture experiments or tissue models.
While this compound itself does not inherently provide a triggered release mechanism, its utility as a reactive handle allows for the incorporation of such mechanisms into a linker construct. For instance, this compound could be reacted with a molecule containing both a nucleophile for conjugation and a cleavable bond responsive to pH, redox, or light. Subsequent conjugation of this modified PEG21 linker to a therapeutic agent or delivery system would create a stimuli-responsive controlled release system.
Research in this area would involve designing and synthesizing this compound based constructs with incorporated triggered release functionalities and evaluating their release profiles in vitro under the relevant stimulating conditions compared to control conditions. This would provide insights into the effectiveness and specificity of the triggered release mechanism.
Theoretical and Computational Studies of Peg21 Tos Systems
Molecular Dynamics Simulations of PEG21-Tos Conformations and Interactions
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and conformations of polymers in various environments. While no specific MD simulations of this compound were found in the search results, studies on PEGylated systems of varying chain lengths offer relevant methodologies and insights.
MD simulations have been extensively used to study the conformation and dynamics of PEG chains grafted onto surfaces, such as liposomes and nanoparticles, for drug delivery applications nih.govmdpi.com. These simulations can reveal how factors like PEG size, grafting density, and the surrounding environment (e.g., water, presence of other molecules) influence the shape and flexibility of the PEG chains nih.govmdpi.com. For instance, MD simulations have shown that PEG chains can adopt different conformations, ranging from a more compact "mushroom" shape at low grafting densities to an extended "brush" shape at higher densities nih.gov.
MD simulations can also provide insights into the interactions between PEG chains and other molecules, such as drugs or proteins nih.govnih.gov. Studies have investigated the binding affinity and stability of drug molecules with PEG carriers using multi-scale simulation approaches that include MD nih.gov. These simulations can detail the types of interactions involved, such as van der Waals forces and hydrogen bonding, which are crucial for understanding drug loading and release mechanisms nih.gov.
Quantum Mechanical Calculations of Tosyl Group Reactivity and Transition States
Quantum Mechanical (QM) calculations, such as Density Functional Theory (DFT), are essential for understanding the electronic structure, reactivity, and reaction mechanisms of molecules at an atomic level. These methods can provide detailed information about transition states and activation energies, which are critical for predicting chemical reactions.
The tosyl group is known as a good leaving group in nucleophilic substitution reactions masterorganicchemistry.comyoutube.com. QM calculations can be used to study the electronic properties of the tosylate group in this compound, such as partial charges and frontier molecular orbitals, which are indicative of its reactivity. Specifically, calculations can investigate the stability of the tosylate anion as a leaving group and the transition states involved in reactions where the tosylate group is displaced by a nucleophile.
Studies using quantum computing techniques based on DFT have been employed to investigate the interaction of molecules with polyethylene (B3416737) glycol nih.gov. While these studies focused on drug interactions with PEG, similar QM approaches could be applied to study the tosylate group's interactions and reactivity in the context of the PEG chain. For example, QM calculations could help predict how the PEG chain influences the reactivity of the tosylate group compared to smaller tosylates.
QM calculations could also be used to explore potential reaction pathways involving the tosyl group of this compound, such as reactions with various nucleophiles for conjugation or surface modification. By calculating activation energies for different reactions, computational studies can help guide experimental design and predict reaction outcomes.
Modeling of Polymer Chain Dynamics and Surface Coverage of this compound Grafted Systems
Modeling polymer chain dynamics is crucial for understanding the behavior of PEGylated systems, particularly when grafted onto surfaces. These models can predict how the mobility and conformation of the polymer chains are affected by factors like chain length, grafting density, and interactions with the surface and surrounding medium nih.govox.ac.ukarxiv.orgsissa.it.
The Rouse model and reptation model are classic theoretical frameworks used to describe the dynamics of polymer chains, particularly in melts and solutions ox.ac.uksissa.it. While these models provide a general understanding, more detailed insights into specific systems like grafted PEG chains often require computational approaches such as MD simulations nih.govmdpi.com.
For this compound grafted systems, modeling can focus on how the presence of the tosylate group at the chain end affects the dynamics and conformation of the grafted PEG21 chains. The tosylate group's chemical nature and potential interactions with the surface or other molecules could influence the chain's mobility and how it extends from the surface.
Surface coverage, defined as the amount of polymer grafted onto a given surface area, is a critical parameter influencing the behavior of grafted polymer layers nih.govmvatools.comrsc.org. Modeling and simulations can be used to predict the surface coverage achieved under different grafting conditions and how it impacts the conformation (mushroom vs. brush) and interactions of the grafted this compound layer nih.gov.
Computational studies on surface coverage have been performed for various grafted systems, including polymers on nanoparticles rsc.org. These studies use techniques like MD simulations to determine how grafting density and the chemistry of the grafted molecule and surface affect the resulting layer structure and properties rsc.org. Applying these techniques to this compound grafted surfaces would allow for the investigation of how the tosylate group influences grafting efficiency and the resulting surface properties.
Furthermore, modeling can explore the effect of the grafted this compound layer on the interaction of the surface with other molecules or particles in solution. This is particularly relevant for applications where the PEG layer is intended to provide steric stabilization or prevent non-specific binding nih.gov.
Future Directions and Emerging Research Avenues for Peg21 Tos
Integration with Advanced Polymerization Techniques
The precise control over polymer architecture and composition is a key focus in modern polymer science. PEG21-Tos can serve as a crucial component in advanced polymerization techniques aimed at creating complex polymeric structures with tailored properties. Its tosylate end group allows for controlled chain extension or incorporation into larger macromolecular designs.
Future research could explore the use of this compound in techniques such as anionic polymerization, ring-opening polymerization, or controlled radical polymerization methods like RAFT or ATRP. By initiating or terminating polymerization from the tosylate-functionalized PEG core, researchers could synthesize block copolymers, star polymers, or dendritic structures incorporating the PEG21 segment. This integration would leverage the unique properties of PEG, such as its hydrophilicity and biocompatibility, within novel polymer architectures.
Potential research findings in this area would include characterization data demonstrating precise molecular weight control, low polydispersity indices (PDI), and successful incorporation of the this compound unit into the target polymer structure. Techniques such as Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) would be employed to analyze molecular weight distribution, while Nuclear Magnetic Resonance (NMR) spectroscopy could confirm the successful chemical transformations and the presence of the PEG and other co-monomer units.
Development of Novel Reactive Intermediates from this compound
The tosylate group on this compound serves as a highly versatile handle for nucleophilic substitution reactions, allowing for the facile introduction of a variety of functional groups. This makes this compound an ideal precursor for the development of novel reactive intermediates.
Future research will likely focus on converting the tosylate group into other functionalities that are orthogonal or highly specific for reactions with various biomolecules or materials. Examples include the synthesis of PEG21 derivatives bearing azide (B81097), alkyne, amine, thiol, maleimide, or activated ester groups. mdpi.commdpi.comgoogle.com These functionalized PEG21 derivatives can then act as intermediates in "click chemistry" reactions, bioconjugation strategies, or surface modification protocols. acs.org
Detailed research findings would involve reaction optimization studies to achieve high conversion and purity of the desired functionalized PEG21 intermediates. Analytical techniques such as NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) would be essential for characterizing the products and quantifying the degree of functionalization. acs.org
Applications in Advanced Analytical and Sensing Platforms
The unique properties of PEG, including its protein resistance and ability to modify surface properties, make PEG derivatives valuable in the development of advanced analytical and sensing platforms. axispharm.com this compound, through its conversion to various functionalized forms, can play a significant role in this domain.
Future research could utilize PEG21 derivatives synthesized from this compound to modify the surfaces of biosensors, microfluidic devices, or analytical probes. By grafting PEG21 chains onto these surfaces, researchers can reduce non-specific binding of proteins and other biomolecules, thereby improving the sensitivity and selectivity of the analytical platform. mdpi.com Furthermore, incorporating specific recognition elements or reporter molecules onto the PEG21 backbone via the reactive tosylate-derived functionalities could lead to the creation of novel sensing mechanisms. thermofisher.com
Research in this area would involve surface characterization techniques such as Atomic Force Microscopy (AFM), X-ray Photoelectron Spectroscopy (XPS), and contact angle measurements to confirm successful PEGylation and assess surface properties. Performance evaluation of the sensing platforms would generate data on sensitivity, detection limits, specificity, and response time.
Exploration in New Frontiers of Materials Science and Bioengineering Research
PEG and its derivatives are extensively used in materials science and bioengineering due to their biocompatibility, tunable physical properties, and ability to interact with biological systems. mdpi.commdpi.comaxispharm.com this compound is well-positioned to contribute to new advancements in these fields.
Future research could explore the use of this compound or its derivatives in the creation of novel biomaterials, such as injectable hydrogels for tissue engineering or drug delivery. mdpi.comrsc.org By crosslinking functionalized PEG21 chains, researchers can form hydrogels with controlled mechanical properties and degradation rates. The tosylate group allows for the facile introduction of crosslinkable moieties. acs.org Additionally, PEG21 derivatives can be used to modify the surface of nanoparticles or other drug delivery vehicles, enhancing their circulation time and targeting capabilities. mdpi.com
Q & A
Basic: What experimental protocols are critical for synthesizing PEG21-Tos with high reproducibility?
Answer:
Reproducible synthesis of this compound requires adherence to standardized protocols, including:
- Stepwise documentation : Detail reaction conditions (temperature, solvent, stoichiometry) and purification methods (e.g., column chromatography, recrystallization) to minimize batch-to-batch variability .
- Characterization : Employ NMR (¹H/¹³C), HPLC, and mass spectrometry to confirm molecular structure and purity ≥95% .
- Reporting standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw data, spectral peaks, and error margins in supplementary materials .
Basic: How should researchers design initial experiments to characterize this compound’ stability under varying physiological conditions?
Answer:
- Controlled variables : Test pH (4–9), temperature (4°C–37°C), and light exposure, using UV-Vis spectroscopy to monitor degradation kinetics .
- Replication : Conduct triplicate trials with independent sample preparations to assess intra- and inter-experimental variability .
- Data reporting : Include confidence intervals and effect sizes for degradation rates, adhering to statistical transparency standards .
Intermediate: What strategies optimize literature reviews for identifying gaps in this compound research?
Answer:
- Keyword optimization : Use Boolean operators (e.g., "this compound AND solubility NOT industrial") in databases like PubMed and Web of Science to filter academic studies .
- Thematic analysis : Categorize findings by application (e.g., drug delivery, bioconjugation) and note methodological inconsistencies (e.g., conflicting cytotoxicity assays) .
- Citation tracking : Leverage tools like Connected Papers to map seminal studies and under-explored areas .
Advanced: How can researchers resolve contradictions in this compound’ reported biological activity across different assays?
Answer:
- Method validation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to rule out technical artifacts .
- Meta-analysis : Pool datasets from published studies, applying random-effects models to quantify heterogeneity and identify confounding variables (e.g., buffer composition) .
- Collaborative verification : Share samples with independent labs to replicate key findings, ensuring alignment with FAIR data principles .
Advanced: What statistical frameworks are recommended for analyzing this compound’ dose-response relationships in preclinical studies?
Answer:
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism, reporting R² values and EC50/IC50 confidence intervals .
- Sensitivity analysis : Assess robustness by varying assumptions (e.g., baseline correction methods) and reporting outlier exclusion criteria .
- Bayesian approaches : Use Markov chain Monte Carlo (MCMC) to model uncertainty in small-sample studies, specifying prior distributions in supplementary materials .
Advanced: How should interdisciplinary teams integrate computational and experimental data to predict this compound’ pharmacokinetic properties?
Answer:
- In silico modeling : Combine molecular dynamics simulations (e.g., GROMACS) with experimental LogP values to predict membrane permeability .
- Data fusion : Apply machine learning (e.g., random forests) to correlate in vitro cytotoxicity with structural descriptors (e.g., PEG chain length) .
- Transparency : Publish code and raw data in repositories like GitHub or Zenodo to enable reproducibility .
Methodological: What criteria define rigorous replication of this compound studies in independent laboratories?
Answer:
- Protocol harmonization : Share detailed SOPs, including instrument calibration records and reagent lot numbers .
- Blinded analysis : Assign third-party researchers to perform statistical tests without access to original datasets .
- Reporting : Disclose deviations from original methods and their potential impact in replication reports .
Methodological: How can researchers ensure ethical and unbiased data collection in this compound’ in vivo studies?
Answer:
- Randomization : Use block randomization to allocate animal cohorts, ensuring balanced demographic factors (e.g., age, weight) .
- Blinding : Mask researchers to treatment groups during data collection and analysis to reduce confirmation bias .
- Ethical oversight : Adhere to ARRIVE guidelines for reporting animal studies, including sample size justifications and humane endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
